N-Methylacetamide-d7

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

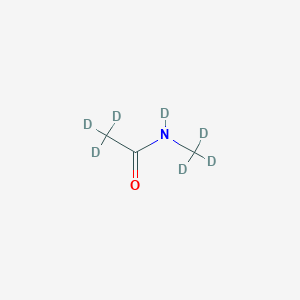

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLUUHNLEMFGTQ-KBKLHOFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584116 | |

| Record name | N-(~2~H_3_)Methyl(~2~H_4_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3669-74-7 | |

| Record name | N-(~2~H_3_)Methyl(~2~H_4_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylacetamide-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methylacetamide-d7 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methylacetamide-d7 (NMA-d7), a deuterated isotopologue of N-Methylacetamide, serves as a valuable tool in various scientific research domains. Its unique properties, stemming from the replacement of seven hydrogen atoms with deuterium, make it particularly useful in studies involving mass spectrometry and neutron diffraction. This technical guide provides an in-depth overview of the primary applications of this compound, complete with experimental methodologies, quantitative data, and visual workflows to facilitate its integration into research protocols.

Core Applications of this compound

The research applications of this compound primarily fall into two categories:

-

Internal Standard in Mass Spectrometry-Based Quantitative Analysis: Due to its chemical identity with N-Methylacetamide and its distinct mass, NMA-d7 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications. It is used to improve the accuracy and precision of the quantification of N-Methylacetamide or other analytes in complex biological matrices.

-

Investigating Molecular Structure and Dynamics using Neutron Diffraction: The significant difference in the neutron scattering cross-section between hydrogen and deuterium makes NMA-d7 a powerful tool for neutron diffraction studies. These studies provide detailed insights into the structure and dynamics of N-Methylacetamide in its liquid state and in aqueous solutions, which is crucial for understanding peptide bond hydration and protein folding.

This compound as an Internal Standard in LC-MS

Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative mass spectrometry.[1] They co-elute with the analyte of interest and experience similar ionization effects, effectively correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of an Analyte using NMA-d7 as an Internal Standard

This protocol outlines a general procedure for the quantification of a target analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

1. Preparation of Stock Solutions and Standards:

-

Analyte Stock Solution: Prepare a stock solution of the target analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the analyte stock solution with the solvent to prepare a series of working standard solutions at different concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add 200 µL of the internal standard working solution (containing this compound).

-

Vortex the mixture for 30 seconds.

-

Add 600 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to ensure the separation of the analyte from other matrix components.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor and product ions for both the analyte and this compound.

-

Table 1: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Analyte X | Varies | Varies | Varies |

| This compound | 81.1 | 49.1 | 15 |

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Quantitative Analysis

Caption: Workflow for analyte quantification using NMA-d7 as an internal standard.

This compound in Pharmacokinetic Studies

Deuteration of a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions involving the cleavage of this bond. While this compound itself is not a therapeutic agent, the principles of its use in research can be extrapolated from studies on deuterated drugs. For instance, a study on deuterated enzalutamide (d3-ENT) demonstrated how deuteration of the N-methyl group can attenuate the N-demethylation pathway.[2]

Experimental Protocol: Investigating the Metabolism of a Deuterated Compound

This protocol is adapted from a study on a deuterated drug and illustrates how this compound could be used in a similar context to study its own metabolism or the metabolism of a drug containing an N-methylacetamide moiety.

1. In Vitro Metabolic Stability Assay:

-

Prepare a reaction mixture containing liver microsomes (from human or rat), a NADPH-generating system, and a phosphate buffer (pH 7.4).

-

Add this compound (or the deuterated compound of interest) to the reaction mixture to a final concentration of 1 µM.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Process the samples as described in the previous section (protein precipitation).

-

Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound over time.

2. In Vivo Pharmacokinetic Study in Rats:

-

Administer this compound to Sprague-Dawley rats via oral gavage at a specific dose.

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples for the concentration of this compound and its potential metabolites using a validated LC-MS/MS method.

Table 2: Example Pharmacokinetic Parameters

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | Varies | ng/mL |

| Tmax (Time to Cmax) | Varies | h |

| AUC (Area Under the Curve) | Varies | ng*h/mL |

| t1/2 (Half-life) | Varies | h |

| CL/F (Apparent Clearance) | Varies | L/h/kg |

Signaling Pathway: Metabolic Fate of a Deuterated N-Methyl Compound

This diagram illustrates the general metabolic pathway of an N-methylated compound and how deuteration can influence it.

Caption: Deuteration slows N-demethylation via the kinetic isotope effect.

This compound in Neutron Diffraction Studies

Neutron diffraction is a powerful technique for determining the structure of materials at the atomic level. The use of deuterated samples, such as this compound, is particularly advantageous because deuterium has a significantly different neutron scattering length compared to hydrogen. This isotopic substitution allows for the enhancement of the contrast between different parts of a molecule or between a molecule and the surrounding solvent.

Studies using neutron diffraction with fully deuterated N-Methylacetamide have provided valuable information about its liquid structure, including the nature of hydrogen bonding and the arrangement of molecules in the liquid state.[3]

Experimental Protocol: Neutron Diffraction of Liquid this compound

This protocol provides a general overview of a neutron diffraction experiment on liquid NMA-d7.

1. Sample Preparation:

-

Fully deuterated N-Methylacetamide (NMA-d7) with high isotopic purity (e.g., 99 atom % D) is used.

-

The liquid sample is sealed in a container made of a material with low neutron scattering, such as vanadium or a null-scattering TiZr alloy.

2. Neutron Diffraction Measurement:

-

The experiment is performed on a high-flux neutron diffractometer.

-

A beam of monochromatic neutrons is scattered by the NMA-d7 sample.

-

The scattered neutrons are detected at various angles to obtain a diffraction pattern.

-

Data is collected at a specific temperature (e.g., 308 K) and pressure.

3. Data Analysis:

-

The raw diffraction data is corrected for background scattering, container scattering, and absorption.

-

The corrected data is then used to calculate the total structure factor, S(Q), where Q is the scattering vector.

-

The pair distribution function, g(r), is obtained by Fourier transformation of the structure factor. This function provides information about the probability of finding another atom at a certain distance from a reference atom.

Table 3: Key Parameters from Neutron Diffraction Studies

| Parameter | Description | Typical Value |

| N-H...O bond length | The distance between the nitrogen, hydrogen, and oxygen atoms in a hydrogen bond. | ~2.9 Å |

| C=O...H-N angle | The angle of the hydrogen bond. | ~180° |

| Coordination Number | The average number of nearest neighbors around a central molecule. | Varies with conditions |

Experimental Workflow for Neutron Diffraction

Caption: Workflow for a neutron diffraction experiment on liquid NMA-d7.

References

An In-depth Technical Guide to N-Methylacetamide-d7: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylacetamide-d7 (NMA-d7) is a deuterated isotopologue of N-Methylacetamide (NMA), a simple amide that serves as a fundamental model for the peptide bond in proteins. Its application is particularly relevant in pharmacokinetic and metabolic studies where it is used as a stable isotope-labeled internal standard for the quantification of N-Methylacetamide or related compounds in biological matrices. The deuterium labeling provides a distinct mass spectrometric signature, allowing for precise differentiation from the endogenous, non-labeled compound. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies of this compound.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃D₇NO | [1] |

| Molecular Weight | 80.14 g/mol | [1][2] |

| CAS Number | 3669-74-7 | [2][3] |

| Appearance | Colorless liquid or solid | |

| Melting Point | 26-28 °C | |

| Boiling Point | 204-206 °C | |

| Density | 1.05 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.429 | |

| Isotopic Purity | ≥98 atom % D | |

| Water Solubility | Soluble |

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Value | Reference(s) |

| IUPAC Name | N-(trideuteriomethyl)acetamide-d4 | |

| SMILES String | [2H]N(C(=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| InChI | 1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD | |

| InChI Key | OHLUUHNLEMFGTQ-KBKLHOFPSA-N | |

| Linear Formula | CD₃CONDCD₃ |

Synthesis

General Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative protocol adapted from the synthesis of N-Methylacetamide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylamine-d5 hydrochloride in a suitable inert solvent.

-

Acylation: Slowly add a deuterated acetylating agent, such as acetyl-d3 chloride or acetic acid-d4, to the reaction mixture. The reaction may be heated to drive it to completion.

-

Workup: After the reaction is complete (monitored by an appropriate technique like TLC or GC), the mixture is cooled to room temperature. The reaction is quenched by the addition of water or a basic solution to neutralize any excess acid. The product is then extracted into an organic solvent.

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the high isotopic purity (typically >98 atom % D), the proton NMR spectrum of this compound will show very small residual peaks corresponding to the non-deuterated positions. The absence of significant signals for the methyl and N-methyl protons confirms the successful deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum is a valuable tool for confirming the carbon skeleton. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound. The expected approximate chemical shifts for N-Methylacetamide in CDCl₃ are around 22 ppm (acetyl methyl) and 26 ppm (N-methyl), with the carbonyl carbon appearing around 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic shifts in vibrational frequencies compared to its non-deuterated analog due to the heavier mass of deuterium. The most significant changes are expected for the C-H and N-H stretching and bending vibrations. For instance, the N-H stretching vibration (Amide A band) typically seen around 3300-3500 cm⁻¹ in secondary amides will be shifted to a lower frequency (N-D stretch). Similarly, the C-H stretching vibrations around 2800-3000 cm⁻¹ will be replaced by C-D stretching vibrations at lower wavenumbers. The Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands will also be affected by the deuteration of the N-methyl group and the adjacent methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for confirming the molecular weight and isotopic enrichment of this compound. The electron ionization (EI) mass spectrum of non-deuterated N-Methylacetamide shows a molecular ion peak (M⁺) at m/z 73. For this compound, the molecular ion peak is expected at m/z 80, confirming the incorporation of seven deuterium atoms.

Applications in Research and Drug Development

This compound is primarily used as an internal standard in quantitative bioanalytical methods, particularly in pharmacokinetic studies of drugs that are metabolized to N-Methylacetamide.

Use as an Internal Standard in Pharmacokinetic Studies

The workflow below illustrates the use of this compound as an internal standard in a typical pharmacokinetic study.

Caption: Use of this compound in a pharmacokinetic study workflow.

The deuterium kinetic isotope effect (DKIE) is a key consideration in drug development. Replacing hydrogen with deuterium at a metabolic site can slow down the rate of metabolism, potentially improving a drug's pharmacokinetic profile. While this compound is typically used as a standard, the principles of deuteration are highly relevant to the design of new chemical entities with enhanced metabolic stability.

Metabolic Pathways

N-Methylacetamide is a known metabolite of N,N-dimethylacetamide (DMAC). The metabolism of N-Methylacetamide itself has been studied, with N-(hydroxymethyl)acetamide identified as a metabolite in mice. Understanding these metabolic pathways is crucial when using this compound as an internal standard, as it is important to ensure that it is metabolically stable during the course of the experiment or that its metabolites do not interfere with the analysis.

Conclusion

This compound is a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics. Its well-defined chemical and physical properties, coupled with its distinct mass spectrometric signature, make it an ideal internal standard for the accurate quantification of N-Methylacetamide in biological systems. This guide provides the foundational technical information required for the effective application of this compound in a research and development setting.

References

A Technical Guide to the Synthesis and Purification of Deuterated Amides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies for the synthesis and purification of deuterated amides. These isotopically labeled compounds are invaluable tools in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative bioanalysis. This document details common synthetic routes, purification strategies, and analytical techniques for quality control, supported by experimental protocols and comparative data.

Introduction to Deuterated Amides

Deuterium-labeled compounds, including amides, offer a powerful tool in drug discovery and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "deuterium effect" can lead to a reduced rate of metabolism, thereby improving pharmacokinetic profiles and potentially reducing dose-dependent toxicity. The synthesis of high-purity deuterated amides is therefore a critical step in the development of deuterated drugs and metabolic probes.

Synthesis of Deuterated Amides

Several strategies exist for the introduction of deuterium into amide-containing molecules. The choice of method depends on the desired position of deuteration, the stability of the substrate, and the required level of isotopic enrichment.

Catalytic Hydrogen-Deuterium (H/D) Exchange

Catalytic H/D exchange is a common and efficient method for introducing deuterium into organic molecules, including amides. This method typically involves the use of a deuterium source, such as deuterium oxide (D₂O), and a metal catalyst.

One prevalent method involves the use of a palladium-on-carbon (Pd/C) catalyst in the presence of D₂O. This system can facilitate the exchange of protons for deuterons at various positions on the amide molecule. The efficiency and regioselectivity of the exchange can be influenced by factors such as temperature, reaction time, and the specific catalyst used. For instance, ruthenium catalysts have also been shown to be effective for the selective deuteration of amines and amino acids in D₂O at elevated temperatures.[1][2]

Experimental Protocol: Catalytic H/D Exchange of an Aromatic Amide

This protocol describes a general procedure for the deuteration of an aromatic amide using a palladium catalyst and D₂O.

-

Materials: Aromatic amide (1.0 mmol), 10% Pd/C (10 mol%), D₂O (5 mL), inert atmosphere (e.g., Argon or Nitrogen).

-

Procedure:

-

To a reaction vessel, add the aromatic amide and 10% Pd/C.

-

Evacuate the vessel and backfill with an inert gas.

-

Add D₂O to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for a specified time (e.g., 12-24 hours).

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude deuterated amide can then be purified by recrystallization or column chromatography.

-

Reduction of Amide Precursors with Deuterated Reagents

Another common strategy involves the reduction of a suitable precursor, such as a carboxylic acid, ester, or the amide itself, using a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is a powerful and frequently used reagent for this purpose. The reduction of an amide with LiAlD₄ yields the corresponding amine, with deuterium incorporated at the carbonyl carbon.

Experimental Protocol: Reduction of a Tertiary Amide with LiAlD₄

This protocol outlines the reduction of a tertiary amide to the corresponding deuterated amine.

-

Materials: Tertiary amide (1.0 mmol), LiAlD₄ (1.5 mmol), anhydrous tetrahydrofuran (THF, 20 mL), inert atmosphere.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlD₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the tertiary amide in anhydrous THF to the LiAlD₄ suspension.

-

Allow the reaction mixture to warm to room temperature and then reflux for the required time (e.g., 4-12 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated amine.

-

Purify the product by column chromatography.

-

α-Deuteration via Retro-ene Reaction

A more specialized method for the α-deuteration of amides involves a retro-ene-type reaction. This process can be triggered by the addition of deuterated dimethyl sulfoxide ([D₆]DMSO) to an activated amide intermediate, leading to high levels of deuterium incorporation at the α-position.[3]

Table 1: Comparison of Common Deuteration Methods for Amides

| Method | Deuterium Source | Catalyst/Reagent | Typical Yields | Deuterium Incorporation | Advantages | Disadvantages |

| Catalytic H/D Exchange | D₂O | Pd/C, Ru complexes | Moderate to High | Variable, can be high | Direct deuteration, readily available source | May require harsh conditions, potential for scrambling |

| Reduction of Amides | LiAlD₄ | - | Good to Excellent | High | High isotopic enrichment, predictable | Requires stoichiometric strong reducing agent |

| α-Deuteration | [D₆]DMSO | Amide activation | Good | High | High regioselectivity for α-position | Requires specific amide activation |

Purification of Deuterated Amides

The purification of deuterated amides is crucial to remove any unreacted starting materials, byproducts, and to ensure high isotopic purity.[4] The choice of purification method depends on the physical properties of the amide, such as its polarity and crystallinity.

Recrystallization

Recrystallization is a powerful technique for purifying solid crystalline amides.[5] The principle relies on the difference in solubility of the amide and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of Deuterated Acetanilide

This protocol provides a general procedure for the recrystallization of deuterated acetanilide from water.

-

Materials: Crude deuterated acetanilide, deionized water.

-

Procedure:

-

In an Erlenmeyer flask, add the crude deuterated acetanilide.

-

Add a minimal amount of hot deionized water to dissolve the solid completely. The solution should be saturated.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Perform a hot filtration to remove any insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point of the compound.

-

Flash Column Chromatography

For amides that are oils or do not crystallize readily, flash column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Experimental Protocol: Purification of a Deuterated Amide by Flash Chromatography

This protocol outlines a general procedure for the purification of a deuterated amide using flash column chromatography.

-

Materials: Crude deuterated amide, silica gel, appropriate solvent system (e.g., hexane/ethyl acetate mixture).

-

Procedure:

-

Select an appropriate solvent system by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and impurities (aim for an Rf value of ~0.3 for the product).

-

Pack a chromatography column with silica gel slurried in the chosen eluent.

-

Dissolve the crude amide in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, applying pressure to increase the flow rate.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure deuterated amide.

-

Remove the solvent under reduced pressure to yield the purified product.

-

Analytical Techniques for Quality Control

The characterization of deuterated amides is essential to confirm the structure, determine the level of deuterium incorporation, and assess the overall purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the analysis of deuterated compounds.

-

¹H NMR: The incorporation of deuterium at a specific position in a molecule results in the disappearance or reduction in the intensity of the corresponding proton signal in the ¹H NMR spectrum. The percentage of deuterium incorporation can be quantified by comparing the integration of the residual proton signal to that of a non-deuterated internal standard or a signal from a non-deuterated part of the molecule.

-

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a spectrum that shows signals at the chemical shifts corresponding to the deuterated positions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of a deuterated compound. The mass spectrum of a deuterated compound will show a molecular ion peak shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of molecules with different numbers of deuterium atoms can be determined.

Table 2: Analytical Techniques for Characterization of Deuterated Amides

| Technique | Information Provided | Key Advantages |

| ¹H NMR | Position and extent of deuteration | Quantitative, provides structural information |

| ²H NMR | Direct detection of deuterium | Unambiguous detection of deuterated sites |

| Mass Spectrometry | Isotopic enrichment, molecular weight | High sensitivity, detailed isotopic distribution |

Workflows and Logical Relationships

The synthesis and purification of deuterated amides follow a logical workflow, from the selection of the deuteration strategy to the final analysis of the purified product.

Caption: General workflow for the synthesis and purification of a deuterated amide.

The selection of the appropriate analytical technique is crucial for confirming the success of the synthesis and purification process.

Caption: Decision tree for selecting analytical techniques for deuterated amides.

Conclusion

The synthesis and purification of deuterated amides are critical processes in modern drug discovery and development. A thorough understanding of the available synthetic methodologies, purification techniques, and analytical tools is essential for producing high-quality, isotopically enriched compounds. This guide provides a foundational understanding and practical protocols to aid researchers in this important field. The careful selection and execution of these methods will ultimately contribute to the successful development of novel deuterated therapeutics and research tools.

References

N-Methylacetamide-d7: A Comprehensive Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for N-Methylacetamide-d7 (CAS No. 3669-74-7). This deuterated analog of N-Methylacetamide is increasingly utilized in pharmaceutical research and development, particularly in metabolic studies and as an internal standard in analytical chemistry. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Compound Identification and Properties

This compound is a stable, non-radioactive isotopic analog of N-Methylacetamide. The replacement of hydrogen atoms with deuterium can alter the metabolic fate of the molecule, a phenomenon known as the kinetic isotope effect, making it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies.[1]

Chemical and Physical Properties

The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of seven deuterium atoms.

| Property | Value | Source |

| CAS Number | 3669-74-7 | [2][3][4] |

| Molecular Formula | C₃D₇NO | [4] |

| Molecular Weight | 80.14 g/mol | |

| Appearance | Colorless solid or liquid | |

| Melting Point | 26-28 °C | |

| Boiling Point | 204-206 °C | |

| Density | 1.05 g/mL at 25 °C | |

| Flash Point | 108.3 °C (closed cup) | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Solubility | Soluble in water |

Safety and Hazard Information

This compound is classified as a hazardous substance. The safety profile is extrapolated from its non-deuterated form, N-Methylacetamide.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child |

Source: Sigma-Aldrich

GHS Label Elements

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS08 (Health Hazard) | Danger | H360D: May damage the unborn child | P201, P202, P280, P308+P313, P405, P501 |

Source: Sigma-Aldrich

A detailed explanation of the precautionary statements can be found in the handling and storage section of this guide.

Toxicological Data (for N-Methylacetamide, CAS 79-16-3)

While specific toxicological studies on the deuterated form are limited, the data for N-Methylacetamide provides a strong basis for risk assessment.

| Toxicity Metric | Value | Species | Route |

| LD50 | 5 g/kg | Rat | Oral |

Source: Thermo Fisher Scientific, Cole-Parmer

Potential Health Effects:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation and may be harmful if absorbed through the skin.

-

Ingestion: May cause gastrointestinal irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Chronic Effects: May damage the unborn child.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the chemical and isotopic purity of this compound and to ensure the safety of personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. |

| Respiratory Protection | Use in a well-ventilated area. If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

Sources: Cole-Parmer, Fisher Scientific

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower.

Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Storage Recommendations

Deuterated compounds are susceptible to isotopic exchange with atmospheric moisture. Therefore, stringent storage conditions are necessary.

-

Container: Keep the container tightly closed.

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent H-D exchange and maintain isotopic purity.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Temperature: Store at room temperature as recommended by suppliers, unless otherwise specified.

The decision-making process for appropriate storage is outlined in the diagram below.

Accidental Release and First Aid Measures

Accidental Release

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

For solids, sweep up and place into a suitable container for disposal.

-

Avoid creating dust.

-

For liquids, absorb with an inert material and place in a chemical waste container.

-

Prevent entry into drains and waterways.

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water while removing contaminated clothing. Seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Experimental Protocols and Considerations

While specific experimental protocols are highly dependent on the research application, the following are general methodological considerations when using this compound.

Use as an Internal Standard in Mass Spectrometry

Objective: To accurately quantify the non-deuterated N-Methylacetamide or another analyte in a biological matrix.

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

-

Working Solution Preparation: Dilute the stock solution to create a working internal standard solution.

-

Sample Preparation: Spike a known volume of the internal standard working solution into all samples, calibration standards, and quality control samples.

-

Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis: Analyze the extracted samples using a suitable LC-MS/MS method. Monitor the specific mass transitions for both the analyte and this compound.

-

Quantification: Calculate the analyte concentration by determining the peak area ratio of the analyte to the internal standard.

In Vitro Metabolic Stability Assay

Objective: To assess the rate of metabolism of a test compound in the presence of liver microsomes, using this compound as a potential reference compound or for other purposes within the study.

Methodology:

-

Reagent Preparation: Prepare incubation mixtures containing liver microsomes, NADPH regenerating system, and buffer.

-

Incubation: Pre-warm the incubation mixtures at 37°C. Initiate the reaction by adding the test compound (and this compound if it is part of the experimental design).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile), which may contain the internal standard for analysis.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Chemical waste should be handled by a licensed disposal company.

-

Do not dispose of down the drain or into the environment.

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users consult the specific Safety Data Sheet provided by their supplier and conduct a thorough risk assessment before commencing any experimental work.

References

Physical characteristics of N-Methylacetamide-d7

An In-depth Technical Guide to the Physical Characteristics of N-Methylacetamide-d7

Introduction

This compound (NMA-d7) is a deuterated isotopologue of N-Methylacetamide (NMA). It is a valuable compound in various scientific research fields, particularly in studies involving mass spectrometry and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. The substitution of hydrogen atoms with deuterium atoms provides a distinct mass shift and unique spectroscopic properties, making it an ideal internal standard in quantitative analyses and a tool for elucidating reaction mechanisms. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and safety information.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | CD₃COND(CD₃) |

| Molecular Weight | 80.14 g/mol |

| Appearance | Colorless liquid or solid |

| Melting Point | 26-28 °C |

| Boiling Point | 204-206 °C |

| Density | 1.05 g/mL at 25 °C |

| Refractive Index | n20/D 1.429 |

| Flash Point | 108.3 °C (226.9 °F) - closed cup |

| Isotopic Purity | 98 atom % D |

| Assay | 99% (CP) |

| Solubility | Soluble in water. The non-deuterated form is also soluble in chloroform, ethanol, ether, acetone, and benzene. |

| CAS Number | 3669-74-7 |

Experimental Protocols

Synthesis of N-Methylacetamide

Materials:

-

Acetic acid-d4

-

Methylamine-d3

-

Reaction vessel (amination tank)

-

Distillation apparatus (fractionating tower)

Procedure:

-

Amination:

-

In a suitable reaction vessel, combine acetic acid-d4 and methylamine-d3.

-

Heat the mixture to a temperature of 70-80 °C.

-

Maintain this temperature for approximately 2 hours to facilitate the amination reaction, resulting in the crude product of this compound.

-

-

Purification:

-

Transfer the crude product to a fractionating tower.

-

Initially, heat the crude product under normal atmospheric pressure to distill off any water present.

-

Following the removal of water, perform vacuum fractionation to distill and purify the this compound, separating it from any unreacted acetic acid-d4.

-

Illustrative Workflow

The following diagram illustrates the general workflow for the synthesis of N-Methylacetamide.

Caption: Synthesis workflow for this compound.

Safety and Handling

N-Methylacetamide is classified as a reproductive toxicity Category 1B substance. It may damage fertility or the unborn child.

Precautionary Statements:

-

Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Response: If exposed or concerned, get medical advice/attention.

-

Storage: Store in a well-ventilated place

An In-depth Technical Guide to N,N-Dimethylacetamide-d9 (CD₃CON(CD₃)₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylacetamide-d9, represented by the molecular formula CD₃CON(CD₃)₂, is the perdeuterated analog of N,N-Dimethylacetamide (DMAc). In this isotopologue, all nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution, while having a minimal impact on the chemical properties of the molecule, imparts a significant mass difference, making it an invaluable tool in various analytical and research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with N,N-Dimethylacetamide-d9.

Physicochemical Properties

N,N-Dimethylacetamide-d9 is a colorless to light yellow liquid.[1] Its physical and chemical characteristics are largely similar to its non-deuterated counterpart, with the primary distinction being its increased molecular weight due to the presence of deuterium.[2]

Table 1: Physicochemical Properties of N,N-Dimethylacetamide-d9

| Property | Value | Reference(s) |

| Molecular Formula | C₄D₉NO | [1] |

| Molecular Weight | 96.18 g/mol | [3] |

| CAS Number | 16727-10-9 | [3] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.033 g/mL at 25 °C | |

| Boiling Point | 164-166 °C | |

| Melting Point | -20 °C | |

| Isotopic Purity | ≥99 atom % D | |

| Solubility | Miscible with water and many organic solvents. |

Core Applications in Research and Development

The unique properties of N,N-Dimethylacetamide-d9 make it a versatile tool in both academic and industrial research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of N,N-Dimethylacetamide-d9 is as a deuterated solvent for NMR spectroscopy. The absence of protons in the solvent molecule is critical for several reasons:

-

Minimization of Solvent Interference: In ¹H NMR, a non-deuterated solvent would produce a large signal that could obscure the signals from the analyte of interest, especially when analyzing dilute samples. The use of DMAc-d9 ensures a "clean" baseline, allowing for the clear observation and interpretation of the analyte's proton spectrum.

-

Field Frequency Locking: Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field strength. This ensures the stability of the magnetic field over the course of the experiment, which is crucial for acquiring high-resolution spectra and performing long-duration experiments.

-

High Solving Power: The non-deuterated form, DMAc, is known for its excellent ability to dissolve a wide range of substances, including many polymers and macromolecules. DMAc-d9 retains this high solving power, making it a suitable solvent for NMR analysis of these complex systems.

Mass Spectrometry (MS)

In mass spectrometry, particularly when coupled with chromatographic techniques like Liquid Chromatography (LC-MS), N,N-Dimethylacetamide-d9 serves as an excellent internal standard for quantitative analysis. The principle behind its use is isotope dilution mass spectrometry (IDMS).

-

Chemical Equivalence: DMAc-d9 is chemically almost identical to its non-deuterated counterpart. This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.

-

Mass Differentiation: Despite its chemical similarity, DMAc-d9 is easily distinguished from the non-deuterated analyte by its higher mass-to-charge ratio (m/z). For instance, the molecular ion peak for DMAc is at m/z 87, while for DMAc-d9, it is shifted to m/z 96.

-

Accurate Quantification: By adding a known amount of DMAc-d9 to a sample, it can be used to correct for variations in sample recovery during extraction, matrix effects in the ion source, and fluctuations in instrument response. This leads to highly accurate and precise quantification of the target analyte.

Drug Development and Pharmacokinetic Studies

Deuterated compounds are increasingly utilized in the drug development process. While DMAc-d9 is primarily used as a tool for analysis, the principles of isotopic labeling it embodies are central to modern pharmaceutical research. Deuteration of drug candidates can sometimes alter their metabolic profiles and pharmacokinetic properties. Therefore, understanding the behavior of deuterated molecules like DMAc-d9 is relevant for researchers in this field.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of N,N-Dimethylacetamide-d9.

Protocol for ¹H NMR Sample Preparation and Analysis

This protocol outlines the general steps for preparing a sample for ¹H NMR spectroscopy using N,N-Dimethylacetamide-d9 as the solvent.

Materials:

-

Analyte of interest (5-25 mg for small molecules)

-

N,N-Dimethylacetamide-d9 (DMAc-d9)

-

High-quality 5 mm NMR tubes and caps

-

Pasteur pipette and bulb

-

Small vial for dissolution

-

Filter plug (e.g., cotton or glass wool)

-

Vortex mixer (optional)

Procedure:

-

Weighing the Analyte: Accurately weigh 5-25 mg of the solid analyte into a clean, dry vial. For liquid samples, use a few drops.

-

Dissolution: Add approximately 0.6-0.7 mL of N,N-Dimethylacetamide-d9 to the vial containing the analyte.

-

Mixing: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. Gentle heating may be applied if the analyte has poor solubility, but care should be taken to avoid sample degradation.

-

Filtering the Sample: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution from the vial through the pipette directly into the NMR tube. This step is crucial to remove any particulate matter which can adversely affect the spectral quality.

-

Adjusting the Volume: Ensure the final volume of the solution in the NMR tube is between 0.6 mL and 0.7 mL. The height of the liquid in a standard 5mm tube should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the DMAc-d9.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration).

-

Protocol for Quantitative Analysis using LC-MS with DMAc-d9 as an Internal Standard

This protocol provides a general framework for the quantification of N,N-Dimethylacetamide (DMAc) in a biological matrix (e.g., plasma) using N,N-Dimethylacetamide-d9 as an internal standard.

Materials:

-

Plasma samples containing the analyte (DMAc)

-

N,N-Dimethylacetamide-d9 (internal standard stock solution)

-

Acetonitrile (protein precipitation agent)

-

Methanol and water (mobile phase components)

-

Formic acid (mobile phase modifier)

-

LC-MS system (e.g., a triple quadrupole mass spectrometer)

-

Centrifuge

-

Autosampler vials

Procedure:

-

Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of DMAc in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking known concentrations of the DMAc stock solution into blank plasma.

-

Prepare a working solution of the internal standard, DMAc-d9, at a fixed concentration in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each plasma sample, calibration standard, and quality control sample, add a fixed volume (e.g., 10 µL) of the DMAc-d9 internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

-

-

Sample Analysis by LC-MS:

-

Carefully transfer the supernatant to autosampler vials.

-

Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS system.

-

Chromatographic Separation: Use a suitable C18 column with a gradient elution of water and methanol (both containing 0.1% formic acid) to separate the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the transition for DMAc (e.g., m/z 88 -> 44).

-

Monitor the transition for DMAc-d9 (e.g., m/z 97 -> 49).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (DMAc) and the internal standard (DMAc-d9) in each chromatogram.

-

Calculate the peak area ratio (analyte area / internal standard area) for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of DMAc in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate key experimental workflows involving N,N-Dimethylacetamide-d9.

Caption: Workflow for structural analysis using NMR spectroscopy with DMAc-d9.

Caption: Workflow for quantitative analysis using LC-MS with DMAc-d9 as an internal standard.

References

N-Methylacetamide-d7 (CAS: 3669-74-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on N-Methylacetamide-d7 (NMA-d7), a deuterated analog of N-Methylacetamide (NMA). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows.

Core Compound Information

This compound is a stable isotope-labeled version of N-Methylacetamide, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based applications, as it is chemically identical to the endogenous compound but mass-shifted.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 3669-74-7 | [1] |

| Molecular Formula | C₃D₇NO | |

| Linear Formula | CD₃COND(CD₃) | |

| Molecular Weight | 80.14 g/mol | |

| Appearance | Colorless liquid or solid | |

| Melting Point | 26-28 °C (lit.) | |

| Boiling Point | 204-206 °C (lit.) | |

| Density | 1.05 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.429 (lit.) | |

| Flash Point | 108.3 °C (226.9 °F) - closed cup |

Purity and Isotopic Enrichment

| Specification | Value | Reference(s) |

| Isotopic Purity | 98 atom % D | |

| Chemical Purity | 99% (CP) | |

| Mass Shift | M+7 |

Safety and Handling

This compound is classified as a reproductive toxin (Category 1B) and requires careful handling in a controlled laboratory environment.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS08 (Health Hazard) | |

| Signal Word | Danger | |

| Hazard Statement | H360D: May damage the unborn child. | |

| Precautionary Statements | P201, P202, P280, P308 + P313, P405, P501 | |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |

Handling Recommendations: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or under a fume hood. Avoid inhalation of vapor and direct contact with skin and eyes.

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the quantification of N-Methylacetamide in biological matrices using isotope dilution mass spectrometry (IDMS). N-Methylacetamide is a known metabolite of the widely used solvent N,N-Dimethylacetamide (DMAC).

General Workflow for Quantification of N-Methylacetamide in Urine

The following diagram illustrates a typical workflow for the analysis of N-Methylacetamide in urine samples using NMA-d7 as an internal standard.

Detailed Experimental Protocol: Quantification of NMA in Urine by LC-MS/MS

This protocol is a representative method for the use of NMA-d7 as an internal standard.

1. Materials and Reagents:

-

N-Methylacetamide (NMA) standard

-

This compound (NMA-d7) internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Urine samples

2. Preparation of Standard and Internal Standard Stock Solutions:

-

NMA Stock Solution (1 mg/mL): Accurately weigh 10 mg of NMA and dissolve in 10 mL of methanol.

-

NMA-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of NMA-d7 and dissolve in 10 mL of methanol.

-

NMA-d7 Working Solution (10 µg/mL): Dilute the NMA-d7 stock solution 1:100 with 50% methanol in water.

3. Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known concentrations of NMA into a control urine matrix.

-

To 100 µL of control urine, add the appropriate volume of NMA working solution to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Add 10 µL of the NMA-d7 working solution (10 µg/mL) to each calibration standard.

4. Sample Preparation:

-

To 100 µL of each urine sample, add 10 µL of the NMA-d7 working solution (10 µg/mL).

-

Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate NMA from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

NMA: Precursor ion > Product ion (e.g., m/z 74 > 59)

-

NMA-d7: Precursor ion > Product ion (e.g., m/z 81 > 63)

-

6. Data Analysis:

-

Integrate the peak areas for both NMA and NMA-d7.

-

Calculate the peak area ratio (NMA peak area / NMA-d7 peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of NMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis

While detailed synthesis protocols for this compound are proprietary to manufacturers, the synthesis of deuterated amides generally involves the use of deuterated starting materials. For NMA-d7, this could involve the reaction of a deuterated methylamine with a deuterated acetyl source.

The following diagram illustrates a plausible synthetic relationship.

Spectroscopic Data

Actual spectroscopic data for this compound is typically provided with the product by the supplier. Researchers should refer to the Certificate of Analysis for specific lot data. The expected mass spectrum would show a molecular ion peak at m/z 81. The NMR spectrum would be significantly different from the non-deuterated analog, with the absence of proton signals corresponding to the methyl and amide protons.

This guide provides a comprehensive overview of the technical information for this compound. For specific applications and troubleshooting, it is recommended to consult relevant scientific literature and the manufacturer's documentation.

References

N-Methylacetamide-d7 as a Peptide Model: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylacetamide (NMA) serves as a cornerstone model for the peptide bond, enabling fundamental research into protein structure, dynamics, and interactions. Its deuterated isotopologue, N-Methylacetamide-d7 (NMA-d7), where all seven hydrogen atoms are replaced by deuterium, is an invaluable tool for advanced spectroscopic and computational studies. This guide provides an in-depth analysis of the role of NMA-d7, detailing its application in vibrational and nuclear magnetic resonance spectroscopy, hydrogen bonding and solvation studies, and as a benchmark for computational models. By leveraging the isotopic effects of deuterium, NMA-d7 allows researchers to deconstruct complex systems, assign spectral features with high confidence, and probe the subtle dynamics that govern peptide and protein behavior.

The Foundational Role of N-Methylacetamide (NMA) in Peptide Science

The peptide bond (–CO–NH–) is the fundamental linkage of amino acids that forms the primary structure of proteins. Understanding its intrinsic properties is critical for elucidating protein folding, stability, and function. NMA is the simplest molecule containing a secondary amide group, making it an excellent minimalist model of the peptide backbone. It allows for the isolated study of the peptide linkage's structural and electronic properties without the complexity of amino acid side chains.

The significance of NMA-d7 (CD₃–CO–ND–CD₃) lies in the principles of isotopic labeling. The substitution of hydrogen (¹H) with deuterium (²H or D) introduces specific, predictable changes:

-

Mass Effect: Deuterium is approximately twice as heavy as hydrogen, which significantly alters the vibrational frequencies of bonds involving this atom (e.g., N-D vs. N-H). This is crucial for assigning bands in infrared and Raman spectroscopy.

-

NMR Effect: Deuterium has a different nuclear spin and gyromagnetic ratio than hydrogen. This causes ¹H NMR signals from deuterated positions to disappear and can alter the relaxation properties of nearby nuclei, simplifying spectra and enabling specific types of dynamic measurements.

These properties make NMA-d7 a powerful probe for isolating and understanding the contributions of specific subgroups to the overall spectroscopic and dynamic signature of the peptide bond.

Applications and Quantitative Data

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is highly sensitive to the secondary structure of proteins. The "Amide" bands in an IR or Raman spectrum are key indicators of conformation. NMA is used to understand the precise origin of these bands.

-

Amide I (1600-1700 cm⁻¹): Arises primarily from the C=O stretching vibration. Its frequency is sensitive to hydrogen bonding, making it a reliable probe for secondary structure.

-

Amide II (1500-1600 cm⁻¹): A mix of N-H in-plane bending and C-N stretching. This band is highly sensitive to deuteration.

-

Amide III (1200-1300 cm⁻¹): A complex mode involving C-N stretching and N-H bending.

The use of NMA-d7 provides unambiguous assignment of these modes. When the N-H group is replaced by N-D, the Amide II band shifts dramatically, confirming the significant contribution of the N-H bend to this mode. Molecular dynamics simulations of NMA in D₂O have shown an ensemble averaged Amide I mode frequency shift of -78 cm⁻¹ compared to the gas phase, which aligns well with the experimental value of -81 cm⁻¹.[1][2]

Caption: Logical relationship of NMA-d7 as a peptide model.

Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹) for NMA and N-deuterated NMA (NMAD)

| Vibrational Mode | Predominant Motion | NMA (in H₂O) | NMAD (in D₂O) | Effect of N-Deuteration |

| Amide I | C=O Stretch | ~1655 | ~1650 | Minor redshift |

| Amide II | N-H Bend + C-N Stretch | ~1565 | ~1450 | Significant redshift |

| Amide III | C-N Stretch + N-H Bend | ~1300 | ~950 | Significant redshift |

Note: Frequencies are approximate and can vary with solvent and phase. Data synthesized from multiple spectroscopic studies.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. In the context of peptides, NMA is a standard for understanding the chemical environment of the backbone.

Using NMA-d7 drastically simplifies the ¹H NMR spectrum. The signals corresponding to the two methyl groups (CH₃) and the amide proton (NH) are absent. This is particularly useful when studying the interaction of the peptide model with other non-deuterated molecules, as it removes spectral overlap and allows for the unambiguous observation of intermolecular effects, such as those detected in Saturation Transfer Difference (STD) or WaterLOGSY experiments.[5]

Table 2: Typical ¹H NMR Chemical Shifts (ppm) for NMA in CDCl₃

| Group | Chemical Shift (δ) | Multiplicity | Notes |

| CO-CH₃ | ~1.98 | Singlet | Signal is absent in NMA-d7. |

| N-CH₃ | ~2.79 | Doublet (due to coupling with N-H) | Signal is absent in NMA-d7. |

| N-H | ~6.4 | Broad Singlet | Signal is absent in NMA-d7. |

Note: Chemical shifts are approximate and depend on solvent and concentration. Data referenced from ChemicalBook.

Solvation and Hydrogen Bonding

The interaction of the peptide backbone with the surrounding solvent, particularly water, is a primary driver of protein folding. Molecular dynamics simulations frequently use NMA to model these crucial peptide-water hydrogen bond competitions. Studies have shown that NMA molecules tend to self-associate in aqueous solutions, even at low concentrations. The use of NMA-d7 in neutron scattering experiments can provide unique insights into the structure of the solvation shell, as hydrogen and deuterium scatter neutrons very differently.

Computational Chemistry

NMA is a benchmark molecule for the development and parameterization of molecular mechanics force fields (e.g., GROMOS, AMBER, CHARMM) used in protein simulations. Accurate reproduction of the thermodynamic and dynamic properties of liquid NMA is a key validation step for any new force field intended for protein studies. Calculations on NMA-d7, which predict the isotopic shifts in vibrational spectra, serve as a stringent test of the accuracy of the underlying quantum mechanical methods used to derive force field parameters.

Table 3: Selected Thermodynamic Properties of N-Methylacetamide

| Property | Value | Units |

| Heat of Vaporization (ΔvapH) | 59.6 | kJ/mol |

| Enthalpy of Fusion (ΔfusH) | 10.11 | kJ/mol |

| Hydration Free Energy (ΔG°hyd) | -40.6 | kJ/mol |

| Density (liquid @ 25°C) | 0.942 | g/cm³ |

Note: Data compiled from the NIST Chemistry WebBook and other sources.

Experimental Protocols

Protocol for FTIR Spectroscopic Analysis

-

Sample Preparation:

-

For liquid-phase analysis, dissolve a known concentration of NMA-d7 (e.g., 10-50 mM) in a suitable IR-transparent solvent (e.g., D₂O to avoid the strong H₂O absorption in the Amide I region, or a non-polar solvent like CCl₄).

-

For solid-state analysis, prepare a KBr pellet by mixing 1-2 mg of NMA-d7 with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the pure solvent or an empty KBr pellet.

-

Place the sample in the beam path. For liquids, use a cell with CaF₂ or BaF₂ windows and a defined path length (e.g., 50-100 µm).

-

Collect the sample spectrum, typically by co-adding multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio, at a resolution of 2-4 cm⁻¹.

-

-

Data Processing:

-

Perform background subtraction using the previously collected reference spectrum.

-

If necessary, perform solvent subtraction for liquid samples.

-

Analyze the key Amide bands (I, II, III) by identifying peak positions. For quantitative analysis of secondary structure components, deconvolution or second-derivative analysis of the Amide I band can be performed.

-

Caption: Generalized workflow for FTIR analysis of NMA-d7.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve 1-5 mg of NMA-d7 in 0.5-0.6 mL of a deuterated NMR solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and free of particulate matter.

-

Add an internal reference standard (e.g., TMS), although referencing to the residual solvent peak is common.

-

-

Instrumentation and Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve high homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹³C spectrum. Since ¹H signals are absent from NMA-d7, a ¹H spectrum will only show solvent and impurity peaks.

-

For interaction studies, acquire spectra (e.g., ¹H, HSQC, NOESY) of the binding partner in the absence and presence of NMA-d7 to observe chemical shift perturbations or intermolecular NOEs.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

-

Calibrate the chemical shift axis using the reference standard.

-

Integrate peaks and analyze chemical shifts and coupling constants.

-

Protocol for Molecular Dynamics (MD) Simulation

-

System Setup:

-

Obtain or build a 3D structure of NMA-d7.

-

Select a suitable force field (e.g., GROMOS, AMBER, CHARMM). Ensure parameters for the deuterated species are available or can be appropriately modified (primarily by adjusting atomic masses).

-

Place the NMA-d7 molecule in the center of a simulation box (e.g., cubic or triclinic) and solvate it with a chosen solvent model (e.g., TIP3P water, SPC/E).

-

-

Energy Minimization:

-

Perform energy minimization of the system using an algorithm like steepest descent followed by conjugate gradient to remove steric clashes and unfavorable contacts.

-

-

Equilibration:

-

Perform a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature (e.g., 298 K). Use a thermostat like Nosé-Hoover or Langevin dynamics.

-

Perform a subsequent simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the target pressure (e.g., 1 atm). Use a barostat like Parrinello-Rahman.

-

-

Production Run:

-

Once the system is equilibrated (i.e., temperature, pressure, and density are stable), run the production simulation for the desired length of time (e.g., 100 ns or more) to collect trajectory data.

-

-

Analysis:

-

Analyze the resulting trajectory to calculate properties of interest, such as radial distribution functions (to study solvation structure), hydrogen bond lifetimes, diffusion coefficients, and time correlation functions for predicting vibrational spectra.

-

Caption: Standard workflow for an MD simulation of NMA-d7.

Conclusion

This compound is more than just a deuterated solvent; it is a precision tool for peptide and protein science. By simplifying complex spectra and providing a clean background for interaction studies, it enables researchers to probe the fundamental biophysics of the peptide bond with enhanced clarity. Its role extends from empirical spectroscopy to the validation of cutting-edge computational models, making it an indispensable compound in the toolkit of chemists, biochemists, and drug development professionals aiming to understand and manipulate the building blocks of life.

References

Solubility Profile of N-Methylacetamide-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylacetamide-d7, a deuterated isotopologue of N-Methylacetamide (NMA). Due to its utility in various research and development applications, particularly as a solvent and in nuclear magnetic resonance (NMR) studies, a thorough understanding of its solubility is critical. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a general workflow for this process.

Core Executive Summary

This compound, the deuterated form of N-Methylacetamide, is a polar amide. While specific quantitative solubility data for this compound is not extensively available in published literature, the solubility characteristics of its non-deuterated counterpart, N-Methylacetamide (NMA), serve as a strong proxy. Isotopic labeling with deuterium does not significantly alter the fundamental physicochemical properties that govern solubility. NMA is characterized as a versatile solvent, demonstrating miscibility with a wide range of polar and some non-polar organic solvents.[1][2] It is also soluble in water.[1][3]

Data Presentation: Solubility of N-Methylacetamide

Based on available data for the non-deuterated form, N-Methylacetamide, the following table summarizes its solubility in various common laboratory solvents.

| Solvent | Chemical Class | Solubility Description |

| Water | Protic, Polar | Soluble / Miscible[4] |

| Ethanol | Protic, Polar | Soluble / Miscible |

| Methanol | Protic, Polar | Soluble |

| Benzene | Aromatic, Non-polar | Soluble |

| Chloroform | Chlorinated | Soluble |

| Diethyl Ether | Ether | Soluble |

| Acetone | Ketone, Polar Aprotic | Soluble / Miscible |

| Petroleum Ether | Aliphatic, Non-polar | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide, Polar Aprotic | Expected to be soluble* |

*While direct solubility data in DMSO was not found, N-Methylacetamide's polar nature and the strong solvent properties of DMSO for amides suggest high solubility.

Experimental Protocols: Determining Solubility